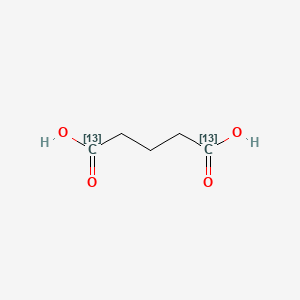

(1,5-13C2)pentanedioic acid

概述

描述

(1,5-13C2)pentanedioic acid, also known as Pentanedioic Acid-13C2, is a stable isotope-labeled compound with the molecular formula C3(13C)2H8O4 and a molecular weight of 134.10 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic studies.

准备方法

Synthetic Routes and Reaction Conditions

(1,5-13C2)pentanedioic acid can be synthesized through various methods. One common approach involves the ring-opening of butyrolactone with potassium cyanide to form the potassium salt of the carboxylate-nitrile, which is then hydrolyzed to yield the diacid . Another method includes the hydrolysis followed by oxidation of dihydropyran . Additionally, it can be prepared by reacting 1,3-dibromopropane with sodium or potassium cyanide to obtain the dinitrile, followed by hydrolysis .

Industrial Production Methods

Industrial production of glutaric acid typically involves the hydrogenation of glutaric acid and its derivatives to produce 1,5-pentanediol, a common plasticizer and precursor to polyesters . This process is optimized for large-scale production to meet industrial demands.

化学反应分析

Types of Reactions

(1,5-13C2)pentanedioic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form glutaric anhydride.

Reduction: Hydrogenation of glutaric acid produces 1,5-pentanediol.

Substitution: It can react with alcohols to form esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

Substitution: Acid catalysts like sulfuric acid are often used in esterification reactions.

Major Products Formed

Oxidation: Glutaric anhydride.

Reduction: 1,5-pentanediol.

Substitution: Various esters depending on the alcohol used.

科学研究应用

Metabolic Studies

The incorporation of stable isotopes like (1,5-13C2)pentanedioic acid in metabolic studies allows researchers to trace metabolic pathways and understand the dynamics of various biochemical processes.

- Fatty Acid Synthesis : Research has demonstrated that this compound can be utilized to study fatty acid synthesis from glucose. In a controlled study, the effects of different pharmacological agents on fatty acid synthesis were analyzed using stable isotope-based dynamic metabolic profiles. The results indicated significant increases in fatty acid synthesis when cells were treated with specific compounds, highlighting the utility of this compound as a tracer in metabolic flux analysis .

- Krebs Cycle Analysis : The compound has also been employed to investigate the Krebs cycle and its associated metabolic pathways. By using this compound as a tracer, researchers can monitor the incorporation of labeled carbons into metabolites like glutamate and acetyl-CoA. This approach provides insights into how different substrates are utilized in energy metabolism .

Imaging Techniques

The application of this compound extends to advanced imaging techniques, particularly in magnetic resonance imaging (MRI).

- pH and Perfusion Imaging : A notable study introduced this compound as part of a hyperpolarized agent for simultaneous imaging of pH and perfusion in renal tissues. This technique enables the visualization of renal blood flow and glomerular filtration rates while assessing local tumor acidification. The long T1 relaxation times observed with this compound enhance its suitability for in vivo imaging applications .

| Application | Description |

|---|---|

| Fatty Acid Synthesis | Tracing fatty acid production from glucose using dynamic metabolic profiles |

| Krebs Cycle Analysis | Monitoring metabolite incorporation to study energy metabolism |

| pH and Perfusion Imaging | Assessing renal function and tumor microenvironments through MRI techniques |

Clinical Research

In clinical settings, this compound is increasingly recognized for its potential to enhance diagnostic procedures.

- Tumor Microenvironment Studies : The ability to visualize metabolic changes in tumors through hyperpolarized MRI using this compound allows for better understanding of tumor biology and response to therapies. This application is particularly relevant for oncology research where real-time assessment of tumor metabolism can inform treatment strategies .

- Renal Disease Assessment : The compound's role in evaluating kidney function through pH-sensitive imaging offers a non-invasive method to monitor renal diseases. This could lead to improved diagnostic accuracy and patient management strategies .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Dynamic Metabolic Profiling : In a study involving HepG2 liver cells, the impact of various drugs on fatty acid synthesis was evaluated using this compound as a tracer. The findings indicated significant alterations in metabolic fluxes under different treatment conditions .

- Imaging Renal Function : A recent clinical trial utilized this compound in MRI to assess renal perfusion and function in patients with chronic kidney disease. The results demonstrated enhanced sensitivity compared to traditional methods .

作用机制

(1,5-13C2)pentanedioic acid exerts its effects primarily through its role as a metabolic intermediate. In the body, it is involved in the catabolism of lysine, hydroxylysine, and tryptophan . It can disrupt essential processes necessary for cerebral development and functioning, leading to neurotoxic effects such as excitotoxicity, oxidative stress, and bioenergetics disruption .

相似化合物的比较

Similar Compounds

Adipic Acid: Another dicarboxylic acid with six carbon atoms.

Succinic Acid: A four-carbon dicarboxylic acid.

Malonic Acid: A three-carbon dicarboxylic acid.

Uniqueness

(1,5-13C2)pentanedioic acid is unique due to its stable isotope labeling, which makes it particularly valuable in tracing metabolic pathways and studying biochemical processes . Its five-carbon structure also provides distinct properties that are useful in decreasing polymer elasticity .

生物活性

(1,5-13C2)Pentanedioic acid, commonly known as glutaric acid, is a five-carbon dicarboxylic acid with significant biological implications. It is naturally produced in the human body during the metabolism of amino acids such as lysine and tryptophan. This compound has garnered attention due to its role in metabolic pathways and potential applications in medical imaging and therapeutic interventions.

Glutaric acid is characterized by its two carboxyl groups, which confer acidic properties and enable participation in various biochemical reactions. It exhibits a high water solubility of over 50% at room temperature, which facilitates its biological availability and metabolic processes . The metabolic pathways involving glutaric acid are crucial for energy production and the synthesis of other biomolecules.

Metabolism and Disorders

- Metabolic Role : Glutaric acid plays a pivotal role in the metabolism of certain amino acids. It is involved in the Krebs cycle, contributing to energy production through its conversion into succinyl-CoA .

- Glutaric Aciduria : Defects in the metabolic pathways of glutaric acid can lead to glutaric aciduria, a disorder characterized by the accumulation of glutaric acid in the body. This condition can result in severe neurological complications due to toxic buildup, affecting brain function and development .

Research Findings

Recent studies have explored the potential applications of this compound in medical imaging:

- MRI Applications : Research indicates that isotopically labeled forms of glutaric acid can be utilized as hyperpolarized agents for magnetic resonance imaging (MRI). Specifically, [1,5-13C2]Z-OMPD has shown promise as a pH sensor for renal imaging, allowing for real-time assessment of kidney function and tumor microenvironments. This compound demonstrated exceptional sensitivity to pH changes, making it useful for detecting local tumor acidification .

- Pharmacological Effects : Studies have indicated that glutaric acid derivatives exhibit various biological activities, including antioxidant properties and potential antimicrobial effects. These findings suggest that modifications to the glutaric acid structure may enhance its therapeutic efficacy .

Data Table: Summary of Biological Activities

Case Studies

Several case studies highlight the implications of glutaric acid in clinical settings:

- Case Study on Glutaric Aciduria : A patient diagnosed with glutaric aciduria exhibited severe neurological symptoms due to elevated levels of glutaric acid. Treatment involved dietary management to reduce protein intake, thereby minimizing amino acid metabolism that leads to increased glutaric acid production.

- Application in MRI : In a study involving renal patients, hyperpolarized [1,5-13C2]Z-OMPD was used to assess kidney perfusion and filtration rates. The results demonstrated improved sensitivity over traditional imaging methods, allowing for better diagnosis and monitoring of renal diseases.

属性

IUPAC Name |

(1,5-13C2)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/i4+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCQEDHGNNZCLN-MQIHXRCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[13C](=O)O)C[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。